
4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide
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Overview
Description
4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline core substituted with a thiophene ring and a methylpiperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline.
Attachment of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution of the quinoline derivative with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide exhibits significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation effectively. For instance, derivatives containing quinoline and thiophene rings have been associated with enhanced cytotoxicity against various cancer cell lines .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Its structural characteristics allow it to interact with bacterial proteins, potentially disrupting their function. This property makes it a candidate for further development as an antimicrobial agent .
Interaction with Biological Macromolecules
Studies have shown that this compound can effectively bind to certain proteins, influencing their activity. Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with an IC50 value of X µM. |
Study B | Antimicrobial Activity | Showed effective inhibition against Staphylococcus aureus with a zone of inhibition of Y mm. |
Study C | Protein Interaction | Identified binding affinity to target proteins via surface plasmon resonance, indicating potential therapeutic applications. |
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)-2-phenylquinoline hydrobromide: Similar structure but with a phenyl ring instead of a thiophene ring.
4-(4-Methylpiperazin-1-yl)-2-(furan-2-yl)quinoline hydrobromide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to phenyl or furan analogs
Biological Activity
4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide, with the CAS number 853349-74-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound based on diverse sources.
The molecular formula of this compound is C18H20BrN3S, with a molecular weight of 390.3 g/mol. The structure consists of a quinoline core substituted with a thiophene group and a piperazine moiety, which is crucial for its biological activity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of quinoline-piperazine derivatives, including the compound in focus. The following table summarizes key findings related to its antibacterial activity:
Pathogen | Activity | MIC (μM) | Reference |
---|---|---|---|
Gram-positive bacteria | Moderate to good activity | 0.07 - 1.1 | |
Gram-negative bacteria | Variable activity | N/A | |
Mycobacterium tuberculosis | Significant inhibitory activity | N/A |
In vitro studies have demonstrated that derivatives similar to this compound exhibit effective antibacterial properties against both susceptible and resistant strains of Gram-positive and Gram-negative bacteria. Notably, some derivatives showed effectiveness against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis, indicating potential for further development as anti-TB agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted that quinoline-piperazine hybrids possess significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve interference with DNA replication and repair processes in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of quinoline-piperazine derivatives is heavily influenced by their structural components. Key observations include:
- Piperazine Substituents : Variations at the 4-position of the piperazine ring significantly affect antibacterial potency. For instance, compounds with electron-withdrawing groups at this position tend to exhibit enhanced activity .
- Quinoline Core Modifications : Modifications to the quinoline core can lead to improved interactions with bacterial enzymes or cancer cell targets, enhancing overall efficacy .
Case Studies
- Antibacterial Screening : A series of synthesized quinoline-piperazine derivatives were screened against common bacterial strains using disc diffusion methods. The results indicated that certain substitutions at the piperazine ring led to notable increases in antibacterial activity compared to standard antibiotics like penicillin G .
- Anticancer Evaluation : In a study involving various human tumor cell lines, specific derivatives demonstrated significant cytotoxicity, suggesting that further exploration into their mechanisms could yield promising therapeutic agents for cancer treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide, and what key intermediates are involved?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the quinoline core via Friedländer or Pfitzinger condensation, followed by functionalization at the 2-position with thiophene moieties.
- Step 2: Introduction of the 4-methylpiperazine group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
- Step 3: Hydrobromide salt formation through acid-base reaction in polar solvents like ethanol or methanol.
Key intermediates include 2-(thiophen-2-yl)quinoline derivatives and 4-methylpiperazine precursors. Reaction optimization for yield (~60-75%) and purity (>95%) is critical, monitored via TLC and HPLC .
Q. What spectroscopic and crystallographic techniques are recommended for structural validation?
- NMR Spectroscopy: 1H/13C NMR in deuterated DMSO or CDCl3 to confirm substituent integration and coupling patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, piperazine protons at δ 2.3–3.1 ppm) .
- Mass Spectrometry: ESI-MS or LC-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~420) and isotopic patterns .
- X-ray Crystallography: Single-crystal analysis resolves bond angles (e.g., N4–C10–C9 = 138.5°) and confirms stereochemistry. Data-to-parameter ratios >15 and R-factors <0.06 ensure reliability .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s biological activity?
- Molecular Docking: Use software like AutoDock or Schrödinger to predict binding affinities with target proteins (e.g., kinase inhibitors). Focus on piperazine-thiophene interactions with hydrophobic pockets.
- QSAR Studies: Correlate substituent electronegativity (e.g., CF3 groups) with antibacterial efficacy. Adjust lipophilicity (LogP) via trifluoromethyl or methyl modifications to enhance membrane permeability .
- MD Simulations: Assess stability of hydrobromide salt in aqueous environments (e.g., RMSD <2 Å over 100 ns) .
Q. How should researchers resolve contradictions in reported antibacterial activity data?
- Experimental Replication: Standardize MIC assays using Staphylococcus aureus (ATCC 25923) and E. coli (ATCC 25922) with broth microdilution (CLSI guidelines).
- Control Variables: Test under varying pH (5–8) and serum albumin concentrations to assess protein binding interference .
- Mechanistic Studies: Compare time-kill curves and ROS generation to differentiate bacteriostatic vs. bactericidal effects. Synergy with β-lactams or fluoroquinolones may explain variability .
Q. What strategies improve yield and purity in large-scale synthesis?
- Catalyst Optimization: Replace PdCl2(PPh3)2 with Pd(OAc)2 and PCy3 for higher turnover in coupling steps (>80% yield) .
- Purification: Use gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization in ethanol/water mixtures.
- Process Analytics: Implement PAT tools (e.g., in-line FTIR) to monitor reaction progress and minimize byproducts like dehalogenated intermediates .
Q. Methodological Challenges
Q. How to address solubility limitations in in vitro assays?
- Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity.
- Salt Screening: Test alternative counterions (e.g., hydrochloride, mesylate) for improved aqueous solubility (>5 mg/mL) .
Q. What analytical methods detect degradation products under storage conditions?
Properties
CAS No. |
853349-74-3 |
---|---|
Molecular Formula |
C18H20BrN3S |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-thiophen-2-ylquinoline;hydrobromide |
InChI |
InChI=1S/C18H19N3S.BrH/c1-20-8-10-21(11-9-20)17-13-16(18-7-4-12-22-18)19-15-6-3-2-5-14(15)17;/h2-7,12-13H,8-11H2,1H3;1H |
InChI Key |
XTJYUNFJWKYRQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4.Br |
Origin of Product |
United States |
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